molecular formula C25H22ClN5O3S B2390457 N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893277-52-6

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2390457
CAS No.: 893277-52-6
M. Wt: 507.99
InChI Key: KGIGBCRRKSPLTR-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group, and multiple aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process often begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl group and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonyl chlorides. The reaction conditions may vary, but they often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
  • 4-chloro-2-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
  • 4-chloro-2-methylphenyl N-(5-chloro-2-methylphenyl)carbamate

Comparison: Compared to these similar compounds, N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique triazoloquinazoline core and sulfonyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-14-9-10-17(11-15(14)2)35(32,33)25-24-28-23(18-7-5-6-8-21(18)31(24)30-29-25)27-20-12-16(3)19(26)13-22(20)34-4/h5-13H,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIGBCRRKSPLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C(=C5)C)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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